N-ethyl-2-methoxybenzene-1-sulfonamide
Overview
Description
Scientific Research Applications
Anti-microbial Activities
Sulfonamides like N-ethyl-2-methoxybenzene-1-sulfonamide exhibit wide anti-microbial activities. They are effective against both gram-positive and gram-negative bacteria, and are used in treating various infectious diseases (Ahmad & Farrukh, 2012).
Antitumor Applications
Certain sulfonamides have been identified as cell cycle inhibitors and are being explored as antitumor agents. Their gene expression changes provide insights into drug-sensitive cellular pathways and contribute to the development of oncolytic small molecules (Owa et al., 2002).
Crystallography and Hydrogen Bonding
The intermolecular hydrogen bonding patterns of aromatic sulfonamides, including compounds similar to this compound, have been extensively studied. This research is crucial in understanding their crystallization and chiral discrimination (Kikkawa et al., 2019).
Environmental Applications
Sulfonamides are also significant in environmental studies, particularly in the analysis of water samples for antibiotic residues. Their detection and quantification in environmental water are essential for assessing ecological and human health risks (Zhou & Fang, 2015).
Chemical Synthesis and Drug Development
Sulfonamides, including this compound, are key in the synthesis of various biologically active compounds. They are used in creating novel molecules with potential applications in treating diseases like Alzheimer's (Abbasi et al., 2018).
Spectroscopic and Computational Studies
Sulfonamide derivatives are subjects of spectroscopic investigation and computational studies. These studies provide insights into their molecular and electronic structures, which are vital for developing new pharmaceuticals and materials (Mahmood et al., 2016).
Properties
IUPAC Name |
N-ethyl-2-methoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-3-10-14(11,12)9-7-5-4-6-8(9)13-2/h4-7,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSLKKLIABBOLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.